molecular formula C13H11ClN2O4S B047370 n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide CAS No. 118233-09-3

n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Cat. No.: B047370
CAS No.: 118233-09-3
M. Wt: 326.76 g/mol
InChI Key: ZCWHGYXVBWBFEP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a chloro, methyl, and nitro group attached to a phenyl ring, which is further connected to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is usually performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: Formation of N-(5-Chloro-2-Methyl-4-Aminophenyl)-Benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(5-Chloro-2-Carboxy-4-Nitrophenyl)-Benzenesulfonamide.

Scientific Research Applications

N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to its reactivity and potential bioactivity, while the sulfonamide group may enhance its binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Acetamide
  • N-(5-Chloro-2-Methyl-4-Nitrophenyl)-2-Furamide
  • Tert-Butyl N-(5-Chloro-2-Methyl-4-Nitrophenyl)Carbamate

Uniqueness

N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

n-(5-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antibacterial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12ClN3O3S
  • Molecular Weight : 317.77 g/mol
  • SMILES Notation : Clc1ccc(cc1N(=O)=O)c2ccccc2S(=O)(=O)N

The biological activity of sulfonamides typically involves the inhibition of bacterial folic acid synthesis. The compound competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This mechanism leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound. The following table summarizes the antibacterial efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae64 µg/mL
Klebsiella pneumoniae32 µg/mL

Anticancer Activity

Research has also indicated the potential anticancer properties of this compound. A study involving various human cancer cell lines demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The following table presents the IC50 values observed in these studies:

Cell LineIC50 (µM)
MCF-734
HCT-11636
HeLa40

Case Study: Apoptosis Induction

A notable study explored the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to significant increases in apoptotic cell populations, as evidenced by Annexin V staining. Additionally, caspase activation assays confirmed that the compound triggers apoptotic pathways in treated cells.

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-9-7-13(16(17)18)11(14)8-12(9)15-21(19,20)10-5-3-2-4-6-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWHGYXVBWBFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118233-09-3
Record name N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE
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